BenchChemオンラインストアへようこそ!

4,6-dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine

Pim-2 Kinase Inhibition Oncology Tool Compounds Structure-Activity Relationship

4,6-Dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine (CAS 2097915-57-4) is a synthetic small molecule belonging to the pyrimidine class of kinase inhibitors. It is specifically disclosed in Amgen's US Patent US9394297 as part of a series of potent Pim kinase inhibitors.

Molecular Formula C19H23N3O2
Molecular Weight 325.412
CAS No. 2097915-57-4
Cat. No. B2509726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine
CAS2097915-57-4
Molecular FormulaC19H23N3O2
Molecular Weight325.412
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=NC(=CC(=N3)C)C
InChIInChI=1S/C19H23N3O2/c1-13-7-4-5-9-17(13)18(23)22-10-6-8-16(12-22)24-19-20-14(2)11-15(3)21-19/h4-5,7,9,11,16H,6,8,10,12H2,1-3H3
InChIKeyBBKVNKHQPZQLQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Why 4,6-Dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine (CAS 2097915-57-4) Is a Prioritized Research Compound


4,6-Dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine (CAS 2097915-57-4) is a synthetic small molecule belonging to the pyrimidine class of kinase inhibitors. It is specifically disclosed in Amgen's US Patent US9394297 as part of a series of potent Pim kinase inhibitors [1]. The compound features a 4,6-dimethylpyrimidine core linked via an ether bridge to a piperidine ring, which is further substituted with an o-tolyl methanone group, a structural architecture associated with sub-nanomolar inhibition of Pim-1 and Pim-2 kinases in closely related analogs [2]. Its primary value proposition for procurement stems from its defined structure within a well-characterized patent chemical space, making it a relevant tool compound for Pim kinase-mediated oncology research.

Why Pim Kinase Chemotypes Like 4,6-Dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine Cannot Be Interchanged Without Experimental Validation


Small structural modifications in the Pim kinase inhibitor chemotype produce large-magnitude potency shifts. For example, within Amgen's US9394297 patent series, compound 475 (BDBM238788) exhibits a Pim-1 IC50 of 0.0586 nM, while compound 513 (BDBM238826) achieves an IC50 of 0.0378 nM, representing a ~1.5-fold difference, and compound 450 (BDBM238766) shows an IC50 of 0.340 nM, a ~5.8-fold reduction versus compound 475 [1][2][3]. The specific substitution pattern on the piperidine benzoyl group—here o-tolyl methanone—controls both potency and isoform selectivity across Pim-1, Pim-2, and Pim-3 [1]. Therefore, substituting 4,6-dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine with a structurally related analog without verifying target engagement risks introducing uncharacterized selectivity profiles and unvalidated potency, compromising experimental reproducibility in Pim kinase studies.

Quantitative Comparator Evidence for Chemical Differentiation of 4,6-Dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine (CAS 2097915-57-4)


Potency Differentiation Against Pim-2 Kinase Relative to a De-methylated Benzoyl Analog

Within the US9394297 patent series, the 2-methylbenzoyl (o-tolyl) substitution pattern on the piperidine ring is structurally distinct from the unsubstituted benzoyl or para-substituted analogs. Compound 475 (a close structural analog containing a related benzoyl-piperidinyl-oxy-pyrimidine scaffold with the o-tolyl motif) achieves a Pim-2 IC50 of 0.120 nM [1]. By contrast, compound 450 (BDBM238766), which shares the same pyrimidine core but differs in the benzoyl substitution, shows a Pim-1 IC50 of 0.340 nM under comparable assay conditions [2]. While direct Pim-2 data for compound 450 are not publicly available, the Pim-1 fold-shift (0.340 vs. 0.0586 nM) suggests that the specific benzoyl substituent modulates potency. This supports the hypothesis that the o-tolyl benzoyl group in 4,6-dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine is a critical determinant of high-affinity Pim kinase binding.

Pim-2 Kinase Inhibition Oncology Tool Compounds Structure-Activity Relationship

Isoform Selectivity Profile Inferred from Scaffold-Matched Analogs in US9394297

The selectivity profile of 4,6-dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine can be contextually inferred from close analogs in US9394297. Compound 475 (BDBM238788) demonstrates a Pim-1/Pim-2 selectivity ratio of approximately 2-fold (IC50 0.0586 nM vs. 0.120 nM) [1]. Compound 513 (BDBM238826) achieves a Pim-1 IC50 of 0.0378 nM but its Pim-2 data are not reported in the public BindingDB record, preventing direct isoform selectivity calculation [2]. Without direct profiling data for CAS 2097915-57-4, the o-tolyl benzoyl substitution pattern is expected to maintain a preference for Pim-1 over Pim-2 based on scaffold conservation, but the precise selectivity ratio remains to be experimentally determined.

Kinase Selectivity Pim-1 vs Pim-2 Off-Target Profiling

Structural Differentiation: o-Tolyl Methanone vs. Alternative N-Acyl Substituents in Piperidinyl-Pyrimidine Pim Inhibitors

The piperidine nitrogen in 4,6-dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine is acylated with an o-tolyl (2-methylbenzoyl) group. In contrast, other compounds within the US9394297 and US9321756 patent families employ diverse N-acyl substituents including unsubstituted benzoyl, 4-chlorobenzoyl, heteroaryl carbonyl, and sulfonyl groups [1]. The o-tolyl group introduces both steric and electronic effects: the ortho-methyl group restricts rotational freedom of the benzoyl moiety and modulates the electron density of the amide carbonyl, which can influence hydrogen-bonding interactions within the Pim kinase ATP-binding pocket. While direct binding data for CAS 2097915-57-4 are not available, the structural uniqueness of the o-tolyl substituent within the patent landscape provides a chemical differentiation point from analogs bearing halogenated or unsubstituted benzoyl groups.

Medicinal Chemistry SAR Piperidine N-Acyl Substituents

Research Application Scenarios for 4,6-Dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine (CAS 2097915-57-4) Based on Available Evidence


Structure-Activity Relationship (SAR) Studies of Pim Kinase Benzoyl Substituent Effects

This compound serves as a defined o-tolyl benzoyl reference point within the US9394297 chemical series. Procurement enables systematic SAR campaigns comparing the o-tolyl substituent against unsubstituted benzoyl (Compound 450, Pim-1 IC50 = 0.340 nM), para-substituted, and heteroaryl carbonyl analogs [1][2]. Such studies can elucidate the contribution of ortho-methyl substitution to Pim-1/Pim-2 potency and isoform selectivity.

Biochemical Profiling of Pim-1 and Pim-2 Inhibition in Hematological Cancer Models

Given the sub-nanomolar Pim-1 potency observed for close structural analogs (e.g., Compound 475, Pim-1 IC50 = 0.0586 nM; Pim-2 IC50 = 0.120 nM), this compound can be deployed as a tool inhibitor in acute myeloid leukemia (AML) or multiple myeloma cell lines where Pim kinases are validated oncogenic drivers [1]. Parallel testing against the pan-Pim inhibitor SGI-1776 or the Pim-1-selective compound 475 can contextualize cellular efficacy.

Selectivity Panel Screening Against Pim-3 and Off-Target Kinases

The Pim-3 activity of this scaffold remains uncharacterized in public databases, unlike some analogs (e.g., BDBM50061603 from US9321756 shows Pim-3 IC50 = 1.58 nM) [3]. Researchers can use this compound to fill the selectivity data gap, comparing Pim-3 inhibition against the established Pim-1/Pim-2 profile of the o-tolyl benzoyl series.

In Vivo Pharmacodynamic Studies in Pim-Dependent Xenograft Models

Compounds in the US9394297 series have been claimed for therapeutic use in Pim kinase-mediated cancers including prostate cancer and lymphomas [1]. 4,6-Dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine, following pharmacokinetic profiling, can be evaluated for tumor growth inhibition in Pim-1-overexpressing xenografts, with pharmacodynamic readouts including phospho-BAD (Ser112) suppression.

Quote Request

Request a Quote for 4,6-dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.